Foreword: The Strategic Importance of a Functionalized Indole Scaffold
Foreword: The Strategic Importance of a Functionalized Indole Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
In the landscape of modern synthetic chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. However, the true potential of this scaffold is unlocked through precise functionalization. 4-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS: 39731-09-4) represents a masterful convergence of strategic chemical design. It is not merely a molecule; it is a versatile platform, engineered with three distinct points of reactivity that offer chemists a powerful toolkit for molecular elaboration. The carboxylic acid at the C2 position provides a handle for amide coupling and other transformations, the benzyloxy group at C4 serves as a protected phenol, and the indole nitrogen allows for further substitution. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this pivotal intermediate, offering both foundational knowledge and field-proven insights for researchers at the forefront of chemical innovation.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a compound is the bedrock of its effective application. 4-(Benzyloxy)-1H-indole-2-carboxylic acid is a stable, crystalline solid, whose characteristics are dictated by the interplay of its constituent functional groups.
Identity and Physical Properties
The compound's physical state and stability under standard conditions make it a reliable reagent in a laboratory setting. The high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding via the carboxylic acid and indole N-H groups.
| Property | Value | Source(s) |
| IUPAC Name | 4-(phenylmethoxy)-1H-indole-2-carboxylic acid | [1] |
| CAS Number | 39731-09-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃NO₃ | [2][4] |
| Molecular Weight | 267.28 g/mol | [2][3][4] |
| Appearance | Yellow to tan crystalline powder | [2] |
| Melting Point | 241-242 °C | [3] |
| Purity | Typically ≥95% (by NMR) | [2] |
| Predicted pKa | 4.51 ± 0.30 | [3] |
| Storage | Store refrigerated at 0-8 °C | [2] |
Molecular Structure and Spectroscopic Fingerprint
The unambiguous identification of 4-(benzyloxy)-1H-indole-2-carboxylic acid relies on a combination of spectroscopic techniques. The predicted spectral features provide a clear fingerprint for structure verification and purity assessment.
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Indole N-H | ~11.8 ppm (broad singlet) | Deshielded proton on nitrogen in an aromatic system.[5] |
| Carboxyl O-H | ~12.0 ppm (very broad singlet) | Highly deshielded acidic proton, subject to hydrogen bonding.[6] | |
| Indole protons | 7.0 - 7.7 ppm (multiplets) | Protons on the aromatic indole core.[5] | |
| Benzyl Phenyl protons | 7.3 - 7.5 ppm (multiplet) | Standard aromatic region for the monosubstituted phenyl ring. | |
| Benzyl CH₂ | ~5.2 ppm (singlet) | Protons adjacent to an oxygen atom and an aromatic ring. | |
| ¹³C NMR | Carboxyl C=O | 165 - 175 ppm | Characteristic region for carboxylic acid carbons.[6] |
| Aromatic Carbons | 100 - 158 ppm | Includes carbons from both the indole and phenyl rings. | |
| Benzyl CH₂ | ~70 ppm | Aliphatic carbon attached to an oxygen atom. | |
| IR Spectroscopy | Carboxyl O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the acid dimer.[6] |
| Carboxyl C=O stretch | 1710 - 1760 cm⁻¹ (strong) | Strong, sharp absorption typical for a carbonyl group in a carboxylic acid.[6] | |
| C-O stretch | 1210 - 1320 cm⁻¹ | Stretching vibration of the ether and carboxylic acid C-O bonds. | |
| Mass Spec. | [M-H]⁻ or [M+H]⁺ | 266.08 or 268.09 m/z | Expected parent ions in negative or positive ESI mode, respectively. |
Synthesis and Purification Workflow
The most common and reliable laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, a process known as saponification. This approach is favored for its high yield and the ease of purification of the final product.
Protocol 2.1: Saponification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
This protocol describes a self-validating system where the successful outcome—precipitation of a clean product upon acidification—confirms the completion of the reaction.
-
Expertise & Rationale: The choice of a mixed ethanol/water solvent system is critical. Ethanol ensures the solubility of the starting ester, while water is necessary to dissolve the sodium hydroxide and facilitate the hydrolysis reaction. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (2.0 - 3.0 eq) to the suspension. The excess base ensures the complete conversion of the ester.
-
Hydrolysis: Heat the mixture to reflux and maintain for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Acidification: Cool the reaction mixture to room temperature. Slowly add a solution of concentrated hydrochloric acid or 2M HCl while stirring. The causality here is critical: protonation of the intermediate sodium carboxylate salt drastically reduces its aqueous solubility, causing the desired carboxylic acid to precipitate out of the solution. Continue addition until the pH of the solution is approximately 2.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol or ether to remove any non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Chemical Reactivity: A Trifecta of Functional Handles
The synthetic utility of 4-(benzyloxy)-1H-indole-2-carboxylic acid stems from the distinct reactivity of its three primary functional groups. This allows for selective transformations and the construction of complex molecular architectures.
Reactions at the Carboxylic Acid Group
-
Esterification: The conversion to esters is fundamental for modifying solubility or protecting the acid functionality. The Steglich esterification is a particularly robust method.
-
Protocol 3.1.1 - Steglich Esterification:
-
Dissolve the indole acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-5 hours.
-
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. This catalytic cycle makes the reaction highly efficient, even with sterically hindered alcohols.[7]
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the ester.
-
-
-
Amidation: The formation of amide bonds is arguably the most critical reaction in medicinal chemistry. This compound is an excellent substrate for coupling with various amines to generate libraries of potential drug candidates.[8][9]
-
Protocol 3.1.2 - Amide Coupling with EDAC/HOBt:
-
Dissolve the indole acid (1.0 eq), the desired amine (1.1 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in an aprotic solvent like Dimethylformamide (DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC, 1.2 eq) and a base such as Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir at room temperature for 12-24 hours.
-
Trustworthiness: This protocol is a self-validating system. The use of coupling agents like EDAC with additives like HOBt minimizes side reactions and racemization (if chiral amines are used), ensuring the formation of the desired amide bond with high fidelity.
-
Work-up typically involves dilution with water and extraction with an organic solvent like ethyl acetate.
-
-
Reactions Involving the Indole Core and Substituents
-
Decarboxylation: Removal of the carboxylic acid group provides access to 4-benzyloxyindole, itself a valuable building block.[10]
-
Rationale: This reaction is typically achieved by heating the carboxylic acid in a high-boiling point polar aprotic solvent, such as DMF or quinoline, sometimes with a copper catalyst.[11][12] The reaction proceeds via a concerted mechanism or a zwitterionic intermediate, driven by the thermodynamic stability of the resulting indole and the release of CO₂ gas.[12]
-
-
Debenzylation: The benzyl group is a common protecting group for phenols. Its removal unmasks the 4-hydroxy functionality, which can be a key pharmacophore or a site for further derivatization.
-
Rationale: Catalytic hydrogenation is the standard method for debenzylation. Reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate efficiently cleaves the benzyl ether C-O bond to yield the phenol and toluene as a byproduct.
-
Applications in Medicinal Chemistry and Organic Synthesis
The true value of 4-(benzyloxy)-1H-indole-2-carboxylic acid lies in its application as a strategic intermediate. Its structure is embedded in numerous compounds investigated for a wide range of therapeutic targets.
-
Scaffold for Drug Discovery: It serves as a foundational structure for developing novel therapeutic agents, particularly in oncology and neurology, where indole derivatives have shown significant biological activity.[2]
-
Anti-Cancer Agents: The compound is a documented intermediate in the synthesis of various anti-cancer agents.[1][2]
-
Enzyme Inhibitors: Derivatives have been synthesized and evaluated as potent inhibitors of human steroid 5-alpha-reductase, relevant for treating benign prostatic hyperplasia and other androgen-dependent conditions.[1]
-
CNS Receptor Ligands: It has been used to create novel ligands for the glycine receptor associated with the NMDA ion channel, a target for neurological disorders.[1]
-
Advanced Materials: Beyond pharmaceuticals, its unique structure lends itself to the synthesis of specialized polymers and coatings.[1]
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: Classified as an irritant. May cause skin, eye, and respiratory irritation.[3][13]
-
Personal Protective Equipment (PPE): Always handle wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[2][14]
Conclusion
4-(Benzyloxy)-1H-indole-2-carboxylic acid is a cornerstone intermediate for advanced organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its multi-faceted reactivity make it an invaluable tool for researchers. The ability to selectively manipulate the carboxylic acid, the protected phenol, and the indole core provides a robust and flexible platform for the design and synthesis of novel, high-value molecules in pharmaceutical, biological, and materials science research.
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